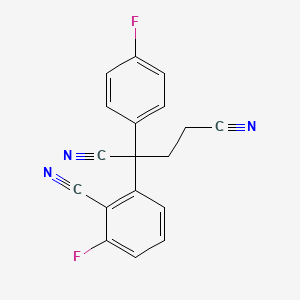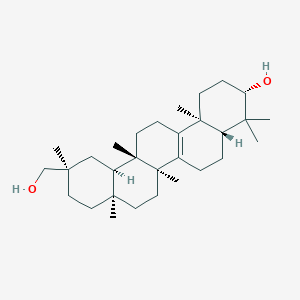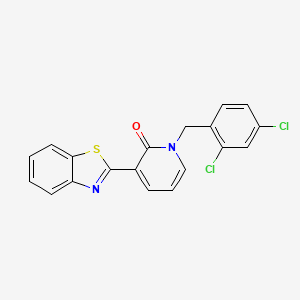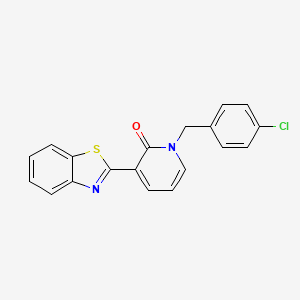
2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile
Vue d'ensemble
Description
2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile is an organic compound that features two fluorophenyl groups and two cyano groups attached to a pentanedinitrile backbone. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile typically involves multi-step organic reactions. A common approach might include:
Nitrile Formation: Introduction of cyano groups through nucleophilic substitution reactions.
Fluorination: Incorporation of fluorine atoms using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reactions: Formation of the pentanedinitrile backbone through coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry
Synthesis of Advanced Materials: The compound could be used as a building block for synthesizing polymers or other advanced materials with specific properties.
Catalysis: It might serve as a ligand or catalyst in various organic reactions.
Biology and Medicine
Drug Development:
Biological Probes: Use as a probe in biochemical assays or imaging studies.
Industry
Electronics: Possible applications in the development of electronic materials due to its fluorinated aromatic structure.
Coatings and Adhesives: Use in the formulation of specialized coatings or adhesives.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, in drug development, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Cyano-4-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile
- 2-(2-Cyano-3-chlorophenyl)-2-(4-chlorophenyl)pentanedinitrile
Uniqueness
The unique combination of cyano and fluorophenyl groups in 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile might confer distinct electronic and steric properties, making it particularly useful in specific applications such as advanced material synthesis or drug development.
Propriétés
IUPAC Name |
2-(2-cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3/c19-14-7-5-13(6-8-14)18(12-23,9-2-10-21)16-3-1-4-17(20)15(16)11-22/h1,3-8H,2,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRUZUKJLOHPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)C(CCC#N)(C#N)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601181079 | |
| Record name | 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400076-78-0 | |
| Record name | 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400076-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(dibenzylcarbamoyl)phenyl]boronic Acid](/img/structure/B3036661.png)





![2-(4-chlorophenyl)-6-nitro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B3036668.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]indole](/img/structure/B3036670.png)



![3-cyano-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B3036678.png)
![3-cyano-5-methyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B3036679.png)
